molecular formula C15H15ClN2O3S2 B367183 (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 333756-64-2

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B367183
CAS No.: 333756-64-2
M. Wt: 370.9g/mol
InChI Key: KWNQBVHOFOPGNY-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and a thiophen-2-yl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced via sulfonylation of the piperazine ring using chlorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-2-yl Methanone Group: The final step involves the reaction of the sulfonylated piperazine with thiophen-2-yl methanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The piperazine ring and the thiophene ring may undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the chlorophenylsulfonyl and thiophen-2-yl groups could impart unique biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. For example, it may be evaluated for its activity against certain diseases or conditions, such as cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methanone: Lacks the sulfonyl group, which may affect its chemical and biological properties.

    (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring, which could influence its reactivity and applications.

Uniqueness

The presence of both the chlorophenylsulfonyl and thiophen-2-yl groups in (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone makes it unique compared to other compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQBVHOFOPGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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